molecular formula C8H11BrN2 B13827243 (2-Bromo-4-ethylphenyl)hydrazine

(2-Bromo-4-ethylphenyl)hydrazine

Cat. No.: B13827243
M. Wt: 215.09 g/mol
InChI Key: DXIWMLSTDDAQHD-UHFFFAOYSA-N
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Description

(2-Bromo-4-ethylphenyl)hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-bromo-4-ethylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-4-ethylphenyl)hydrazine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-4-ethylphenyl)hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.

    Reduction: It can be reduced to form various hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

Major Products:

    Oxidation: Azides and other oxidized derivatives.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted phenylhydrazines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Bromo-4-ethylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form hydrazones by reacting with carbonyl groups in aldehydes and ketones. This reaction is similar to the imine-forming reaction and involves nucleophilic addition followed by dehydration .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • (2-Bromo-4-methylphenyl)hydrazine
  • (2-Bromo-4-chlorophenyl)hydrazine
  • (2-Bromo-4-fluorophenyl)hydrazine

Comparison:

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl)hydrazine

InChI

InChI=1S/C8H11BrN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3

InChI Key

DXIWMLSTDDAQHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)Br

Origin of Product

United States

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